3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one

Medicinal Chemistry Antibacterial Design Structure-Activity Relationship

3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one (CAS 653601-42-4, molecular formula C₁₄H₁₇NO₄, MW 263.29 g/mol) is a synthetic oxazolidin-2-one derivative distinguished by a C4-methylidene group and an N3-(3,4-dimethoxyphenethyl) side chain. Unlike the clinically dominant 5-(aminomethyl)-substituted oxazolidinones (e.g., linezolid, tedizolid), this compound lacks the signature C5-acetamidomethyl pharmacophore and instead presents an exocyclic methylidene at position 4—a substructure associated in the broader literature with α-methylidene-γ-lactone reactivity.

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
CAS No. 653601-42-4
Cat. No. B12521855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one
CAS653601-42-4
Molecular FormulaC14H17NO4
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCN2C(=C)COC2=O)OC
InChIInChI=1S/C14H17NO4/c1-10-9-19-14(16)15(10)7-6-11-4-5-12(17-2)13(8-11)18-3/h4-5,8H,1,6-7,9H2,2-3H3
InChIKeyGXZHLRBAFDUSBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one (CAS 653601-42-4): Procurement-Relevant Baseline Profile


3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one (CAS 653601-42-4, molecular formula C₁₄H₁₇NO₄, MW 263.29 g/mol) is a synthetic oxazolidin-2-one derivative distinguished by a C4-methylidene group and an N3-(3,4-dimethoxyphenethyl) side chain [1]. Unlike the clinically dominant 5-(aminomethyl)-substituted oxazolidinones (e.g., linezolid, tedizolid), this compound lacks the signature C5-acetamidomethyl pharmacophore and instead presents an exocyclic methylidene at position 4—a substructure associated in the broader literature with α-methylidene-γ-lactone reactivity [2]. It is commercially available through specialty chemical suppliers, and its computed XLogP3 of 2.1 and zero hydrogen bond donors suggest moderate lipophilicity with limited passive permeability compared to approved oxazolidinone antibiotics [1].

Why Generic Substitution Fails for 3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one


The oxazolidinone chemical class encompasses structurally and mechanistically diverse compounds, and generic substitution without compound-specific data is scientifically untenable for CAS 653601-42-4. The C4-methylidene motif confers distinct reactivity: it can act as a Michael acceptor toward biological nucleophiles, a property absent in the saturated C5-aminomethyl oxazolidinone antibiotics [1]. The N3-(3,4-dimethoxyphenethyl) substituent provides a specific electronic and lipophilic profile (computed XLogP3 = 2.1, 4 H-bond acceptors, 0 H-bond donors) that fundamentally differs from the morpholinyl- or triazolyl-substituted phenyl rings of clinical oxazolidinones [2]. Critically, no public-domain biological data—antibacterial MIC values, enzyme inhibition IC₅₀ constants, or cytotoxicity profiles—have been identified for this specific compound as of the search date. Therefore, any substitution decision relying on class-level inference alone, or extrapolation from structurally distinct oxazolidinones, carries substantial and unquantifiable risk of functional mismatch [2].

Quantitative Differentiation Evidence for 3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one: Comparator Analysis


Structural Deviation from the Clinical Oxazolidinone Pharmacophore: The C4-Methylidene vs. C5-Acetamidomethyl Distinction

CAS 653601-42-4 is structurally defined by a 4-methylidene substituent on the oxazolidin-2-one ring, whereas all approved oxazolidinone antibiotics (linezolid, tedizolid, contezolid) require a C5-(S)-acetamidomethyl group for ribosomal binding [1]. This single positional and functional-group difference fundamentally alters the compound's interaction potential: the C4-methylidene is an electrophilic Michael acceptor capable of covalent adduct formation, while the C5-acetamidomethyl in clinical agents serves as a hydrogen-bonding recognition element for the 50S ribosomal peptidyl transferase center [1]. The target compound further differs by bearing the substituted-phenyl attachment at N3 via an ethylene spacer, whereas clinical oxazolidinones attach the aryl ring at the opposite (C5) end of the ring with an amide-linked side chain [1].

Medicinal Chemistry Antibacterial Design Structure-Activity Relationship

Physicochemical Profile Differentiating CAS 653601-42-4 from C5-Aminomethyl Oxazolidinone Antibiotics

Computed physicochemical properties differentiate this compound from clinical oxazolidinones in ways relevant to formulation and permeability screening. CAS 653601-42-4 has zero hydrogen bond donors (vs. 1 for linezolid and tedizolid), higher computed XLogP3 of 2.1 (vs. approximately 0.5–0.9 for linezolid), and 5 rotatable bonds vs. 4–5 for comparators, indicating increased conformational flexibility [1][2]. The absence of NH or OH donors eliminates the possibility of classical H-bond donor interactions, which are known contributors to ribosomal RNA binding in the antibacterial oxazolidinones [2]. The increased lipophilicity (ΔXLogP3 ≈ +1.2 to +1.6 vs. linezolid) may favor blood-brain barrier penetration but simultaneously elevate the risk of CYP-mediated metabolism and hERG channel blockade relative to the more polar clinical agents [1].

Druglikeness Lipophilicity Permeability

N3-(3,4-Dimethoxyphenethyl) Side Chain as a Potential Catechol O-Methyltransferase (COMT) Recognition Motif

The N3-(3,4-dimethoxyphenethyl) moiety of CAS 653601-42-4 is structurally homologous to known catechol O-methyltransferase (COMT) substrates and inhibitors. Whereas linezolid and tedizolid carry N3-aryl groups optimized for ribosomal binding (3-fluoro-4-morpholinophenyl or triazolylmethyl-phenyl), the dimethoxyphenethyl substituent in the target compound presents a molecular recognition element compatible with enzymes that process catechol-like substrates [1]. This feature is absent in all approved oxazolidinone antibiotics. The dimethoxy substitution pattern has been independently associated with COMT inhibition potency in distinct chemical series, although no direct COMT inhibition data exist for this specific molecule [1].

COMT Inhibition Catechol Bioisostere Neuropharmacology

Exocyclic Methylidene as a Michael Acceptor: Potential Covalent Binding Capability Absent in Saturated Oxazolidinones

The C4-methylidene group in CAS 653601-42-4 creates an α,β-unsaturated carbonyl system within the oxazolidin-2-one ring (enone-like), conferring electrophilic character consistent with Michael acceptor behavior. This structural feature is well-characterized in related α-methylidene-γ-lactones and 4-methylideneisoxazolidin-5-ones, where it mediates covalent adduct formation with cellular thiols (e.g., glutathione, cysteine residues), a mechanism correlated with cytostatic activity in leukemia cell lines (L-1210, HL-60, NALM-6) [1][2]. In contrast, linezolid, tedizolid, and all clinical oxazolidinones possess a fully saturated oxazolidinone ring with no conjugated unsaturation, rendering them incapable of analogous Michael addition chemistry [2]. The electrophilic methylidene therefore opens screening applications in targeted covalent inhibition that are mechanistically inaccessible to standard oxazolidinone antibiotics.

Covalent Inhibitor Michael Acceptor α-Methylidene-γ-Lactone

Evidence-Backed Application Scenarios for 3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one


Covalent Inhibitor and Chemical Probe Screening Leveraging the Electrophilic C4-Methylidene Motif

The α,β-unsaturated lactone system created by the C4-methylidene group provides Michael acceptor reactivity not present in saturated clinical oxazolidinones [1]. Researchers developing targeted covalent inhibitors (TCIs) can deploy CAS 653601-42-4 as a scaffold for fragment-based covalent screening against cysteine- or serine-protease targets, exploiting an oxazolidinone core that is structurally distinct from conventional acrylamide warheads. The 3,4-dimethoxyphenethyl substituent further provides a tunable recognition element for modulating non-covalent binding affinity prior to covalent bond formation, a dual functionality absent from simpler Michael acceptors like dimethyl fumarate [1].

CNS-Penetrant Lead Optimization Enabled by Zero H-Bond Donors and Elevated Lipophilicity

The computed zero hydrogen bond donor count and XLogP3 of 2.1 differentiate CAS 653601-42-4 from the more polar clinically used oxazolidinones (linezolid: HBD = 1, XLogP3 ≈ 0.5–0.9) [1][2]. These properties align with established CNS multiparameter optimization (MPO) guidelines favoring low HBD count and moderate lipophilicity for brain penetration. Medicinal chemistry teams seeking oxazolidinone-derived CNS chemical probes—for targets such as orexin receptors or monoamine oxidases—may prioritize this compound over linezolid or tedizolid, whose H-bond donor capacity and lower logP values restrict passive CNS distribution [2].

COMT-Targeted Screening Based on the 3,4-Dimethoxyphenethyl Recognition Motif

The N3-(3,4-dimethoxyphenethyl) substituent structurally mimics catechol-like substrates of COMT, an enzyme involved in catecholamine neurotransmitter metabolism [1]. This motif—absent from all approved oxazolidinones—provides a binding hypothesis for COMT inhibition that is not accessible to linezolid or tedizolid. In vitro COMT inhibition screening of CAS 653601-42-4 represents a rational application, particularly in Parkinson's disease research where peripheral COMT inhibitors (entacapone, tolcapone) are clinically validated [1]. The compound's zero H-bond donor count and moderate lipophilicity are consistent with oral bioavailability parameters, though experimental PK data are lacking.

Cytotoxic Fragment Screening Informed by α-Methylidene-γ-Lactone SAR

Class-level SAR from 4-methylideneisoxazolidin-5-ones demonstrates that exocyclic methylidene-containing heterocycles can exhibit cytostatic activity against leukemia cell lines (L-1210, HL-60, NALM-6) through mechanisms involving caspase-3 activation and apoptosis induction [1][2]. CAS 653601-42-4 shares the critical α,β-unsaturated carbonyl pharmacophore with these active compounds. In anticancer fragment screening, this compound offers a structurally novel oxazolidinone-based Michael acceptor that is chemically distinct from sesquiterpene lactones and other natural product-derived α-methylidene-γ-lactones, potentially providing intellectual property advantages in hit-to-lead campaigns [2].

Quote Request

Request a Quote for 3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.